9-(Benzyloxy)-9-oxononanoic acid
Overview
Description
9-(Benzyloxy)-9-oxononanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzyloxy group attached to a nonanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-9-oxononanoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable precursor, such as a halogenated nonanoic acid derivative, under basic conditions.
Final Assembly: The final step involves the coupling of the benzyloxy and oxo-functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-(Benzyloxy)-9-oxononanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nonanoic acid derivatives.
Scientific Research Applications
9-(Benzyloxy)-9-oxononanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)-9-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxo group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
9-(Methoxy)-9-oxononanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
9-(Ethoxy)-9-oxononanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
9-(Benzyloxy)-9-oxononanoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties compared to its methoxy and ethoxy analogs. The benzyloxy group can enhance the compound’s lipophilicity and binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-oxo-9-phenylmethoxynonanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQULRGCDDIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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